



An In-depth Technical Guide to N-Phenethylnoroxymorphone

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Compound of Interest		
Compound Name:	N-Phenethylnoroxymorphone	
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Abstract

N-Phenethylnoroxymorphone is a potent synthetic opioid and a derivative of oxymorphone. It is characterized by a phenethyl group attached to the nitrogen atom of the noroxymorphone scaffold. This modification significantly enhances its affinity and agonist activity at the muopioid receptor (MOR). This document provides a comprehensive technical overview of **N-Phenethylnoroxymorphone**, including its chemical properties, synthesis, pharmacological profile, and detailed experimental protocols for its characterization.

Chemical Properties

N-Phenethylnoroxymorphone is a synthetic opioid with the formal name (4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-(2-phenylethyl)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one.[1][2][3] It is structurally similar to oxymorphone and naltrexone.[1][2][3][4]



Property	Value
CAS Number	4778-94-3[1]
Chemical Formula	C24H25NO4[1]
Molecular Weight	391.5 g/mol [1]
Appearance	White powder/solid material[1][2]

Synthesis

The synthesis of **N-Phenethylnoroxymorphone** is typically achieved through the N-alkylation of noroxymorphone with a phenethylating agent. A general synthetic approach involves the reaction of noroxymorphone with 2-phenylethyl bromide.[5] A more recent and sustainable method focuses on the efficient synthesis of the precursor, noroxymorphone, from thebaine or oxycodone via an electrochemical N-demethylation step.[6][7]

Experimental Protocol: Synthesis of N-Phenethylnoroxymorphone

This protocol is based on the general principles of N-alkylation of nor-opioids.

Materials:

- Noroxymorphone
- 2-Phenylethyl bromide
- N,N-dimethylformamide (DMF)
- Anhydrous potassium carbonate (K2CO3) or other suitable base
- Ethyl acetate
- Saturated aqueous sodium bicarbonate solution
- Brine



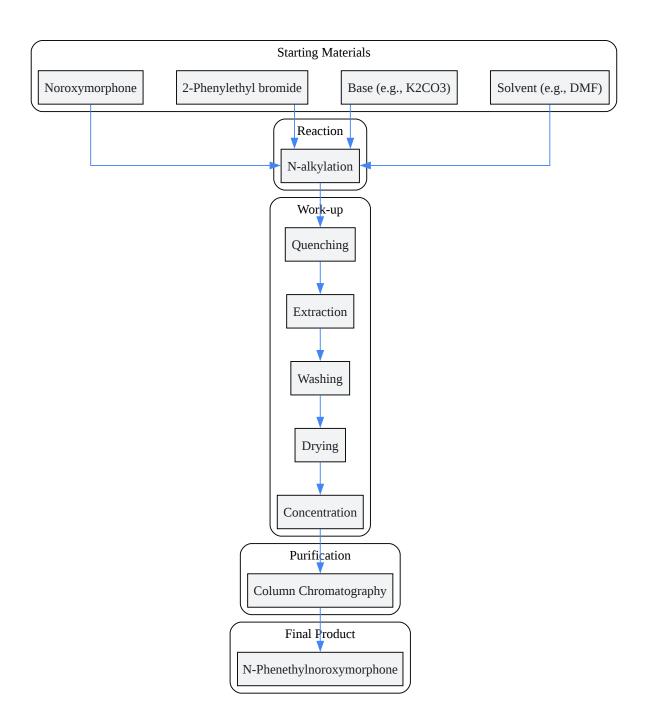
- Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., dichloromethane/methanol gradient)

Procedure:

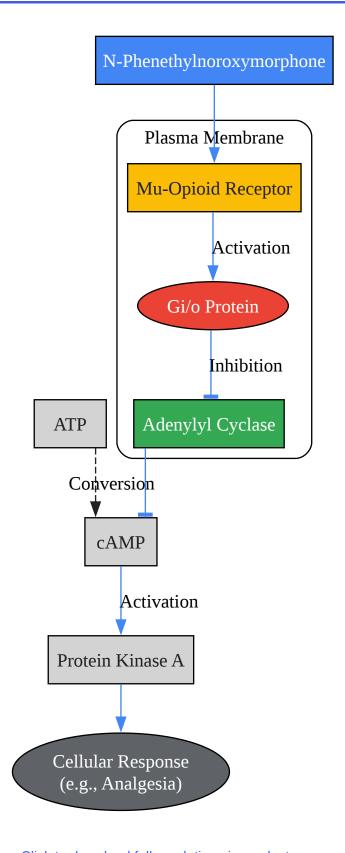
- Dissolve noroxymorphone in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Add an excess of anhydrous potassium carbonate to the solution.
- Add 2-phenylethyl bromide to the reaction mixture.
- Heat the mixture at a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature.
- Pour the reaction mixture into water and extract the product with ethyl acetate.
- Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield pure N-Phenethylnoroxymorphone.
- Characterize the final product by NMR, mass spectrometry, and melting point analysis.

Diagram of Synthetic Workflow:









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